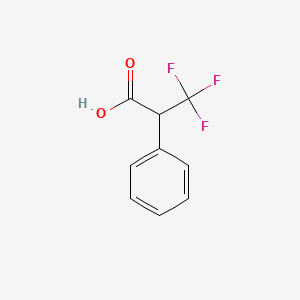

3,3,3-Trifluoro-2-phenylpropionic Acid

Description

3,3,3-Trifluoro-2-phenylpropionic acid (C₉H₇F₃O₂, molecular weight 204.15 g/mol) is a fluorinated carboxylic acid characterized by a trifluoromethyl (-CF₃) group at the β-position and a phenyl ring at the α-position of the propionic acid backbone . This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The electron-withdrawing nature of the -CF₃ group enhances the acidity of the carboxylic acid (pKa ~1.5–2.5, estimated based on analogous compounds), while the phenyl ring contributes to aromatic interactions and structural rigidity .

Properties

IUPAC Name |

3,3,3-trifluoro-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c10-9(11,12)7(8(13)14)6-4-2-1-3-5-6/h1-5,7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRSIMQXCAWAJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20301869 | |

| Record name | 3,3,3-trifluoro-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56539-85-6 | |

| Record name | 56539-85-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3,3-trifluoro-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbonyl Insertion and Fluorination Route (Based on CN111039771A)

A patented method for preparing trifluoropropionic acid derivatives involves:

Step 1: Carbonyl Insertion Reaction

Starting with 2-chloro-1-difluoroethylene, a carbonyl insertion reaction with carbon monoxide is catalyzed by a palladium catalyst (bis(triphenylphosphine)palladium(II) salt) and nickel powder as an auxiliary. The reaction is conducted in an organic solvent at 60–100 °C under CO pressure until completion, yielding 3,3-difluoro-2-acryloyl chloride.

Step 2: Fluorination

The 3,3-difluoro-2-acryloyl chloride undergoes fluorination with anhydrous hydrogen fluoride (HF) at 80–120 °C in a vacuum reactor, producing 3,3,3-trifluoropropionyl fluoride. Catalysts such as chromium fluoride or aluminum fluoride doped with zinc or lanthanum may be used to enhance fluorination efficiency.

Step 3: Hydrolysis

The trifluoropropionyl fluoride is hydrolyzed by slow addition into deionized water at 5–10 °C, maintaining the temperature between 0–20 °C to yield 3,3,3-trifluoropropionic acid. The product is isolated by vacuum concentration and fractional distillation at 83–85 °C under reduced pressure.

Advantages: This method uses relatively inexpensive and readily available raw materials, mild reaction conditions, and achieves high conversion rates.

| Step | Reaction Type | Conditions | Catalyst(s) | Product |

|---|---|---|---|---|

| 1 | Carbonyl insertion | 60–100 °C, CO pressure | Pd(II) bis(triphenylphosphine), Ni | 3,3-difluoro-2-acryloyl chloride |

| 2 | Fluorination | 80–120 °C, vacuum | Anhydrous HF, CrF3 or AlF3 doped | 3,3,3-trifluoropropionyl fluoride |

| 3 | Hydrolysis | 5–20 °C, aqueous | None | 3,3,3-trifluoropropionic acid |

Alternative Synthetic Routes Involving Ester and Nitrile Intermediates (Based on DE19725802A1)

Though focused on 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, this method provides a framework for preparing trifluorinated propionic acid derivatives:

Step 1: Conversion of trifluoroacetoacetic ester to trifluoroacetone using concentrated sulfuric acid at 73 °C.

Step 2: Reaction of trifluoroacetone with alkali metal cyanides (e.g., sodium or potassium cyanide) to form propiononitrile intermediates.

Step 3: Conversion of nitriles to propionic acid esters by reaction with C1-C4 alcohols.

Step 4: Enzymatic hydrolysis of esters using esterases or lipases to yield optically active trifluorinated propionic acids.

This multi-step approach emphasizes stereochemical control and enzymatic resolution, which may be adapted for 3,3,3-trifluoro-2-phenylpropionic acid derivatives.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-phenylpropionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under basic conditions.

Major Products Formed

Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

Reduction: Formation of trifluoromethyl alcohols or aldehydes.

Substitution: Formation of various trifluoromethyl-substituted derivatives.

Scientific Research Applications

3,3,3-Trifluoro-2-phenylpropionic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-phenylpropionic acid involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and reactivity. The compound can inhibit enzyme activity by forming stable complexes with the active sites of enzymes, thereby blocking substrate access .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Nitro- and Methoxy-Substituted Derivatives

- 3,3,3-Trifluoro-2-(3-nitrophenyl)propionic acid (C₉H₆F₃NO₄, MW 249.15 g/mol): The nitro group (-NO₂) significantly increases acidity (pKa ~1.0–1.5, estimated) and stabilizes negative charges, making it suitable for catalysis or as a directing group in electrophilic aromatic substitutions .

- 3,3,3-Trifluoro-2-(3-methoxyphenyl)propionic acid (C₁₀H₉F₃O₃, MW 234.18 g/mol): The methoxy (-OCH₃) group donates electrons via resonance, reducing acidity (pKa ~2.5–3.0) and altering solubility in polar solvents .

Trifluoromethylphenyl Derivatives

- 3-(3-Trifluoromethylphenyl)propionic acid (C₁₀H₉F₃O₂, MW 218.18 g/mol): The meta-trifluoromethyl group amplifies electron withdrawal, further lowering pKa compared to the parent compound. This derivative is utilized in asymmetric synthesis for chiral auxiliaries .

- 3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid (C₁₀H₈ClF₃O₂, MW 252.62 g/mol): Combining -Cl and -CF₃ groups creates synergistic electronic effects, enhancing stability in harsh reaction conditions (e.g., high-temperature esterifications) .

Non-Aromatic Analogs

- 3,3,3-Trifluoropropionic acid (C₃H₃F₃O₂, MW 128.05 g/mol): Lacking the phenyl ring, this compound exhibits higher volatility (bp ~115–120°C) and lower molecular weight, making it a simpler fluorinated building block. However, it lacks the aromatic stabilization and rigidity critical for drug design .

- (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid (C₄H₅F₃O₃, MW 158.08 g/mol): The hydroxyl (-OH) and methyl (-CH₃) groups introduce chirality and hydrogen-bonding capacity, enabling enantioselective synthesis of bioactive molecules .

Physicochemical and Reactivity Trends

Key Observations :

Acidity: Electron-withdrawing groups (e.g., -NO₂, -CF₃) lower pKa, enhancing reactivity in deprotonation-driven reactions.

Steric Effects : Bulky substituents (e.g., -I, -CH₃) hinder reactions requiring planar transition states (e.g., cycloadditions).

Chirality : Hydroxyl-containing analogs enable enantioselective synthesis, critical for pharmaceutical applications .

Biological Activity

3,3,3-Trifluoro-2-phenylpropionic acid (TFPP) is a fluorinated organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

TFPP is characterized by the presence of a trifluoromethyl group and a phenylpropionic acid moiety. Its molecular formula is with a molecular weight of approximately 220.15 g/mol. The trifluoromethyl group contributes to its unique reactivity and stability compared to non-fluorinated analogs, making it a valuable building block in organic synthesis.

Biological Activity Overview

TFPP has been investigated for various biological activities, particularly its role as an enzyme inhibitor . Key findings include:

Synthesis Methods

The synthesis of TFPP can be achieved through several methods:

- Trifluoromethylation : This involves the introduction of the trifluoromethyl group onto a phenylpropionic acid precursor using reagents such as trifluoromethyl iodide in the presence of a base like potassium carbonate.

- Chiral Derivatives : The synthesis of chiral derivatives of TFPP has been explored for use in chiral analysis. These derivatives can provide insights into the interactions of TFPP with biological systems .

Table 1: Summary of Biological Activities

Pharmacokinetics and Safety Profile

Initial assessments suggest that TFPP maintains low cytotoxicity at concentrations up to 100 µM, which is promising for its therapeutic applications. The lipophilic nature of TFPP enhances its bioavailability, potentially leading to effective pharmacological agents.

Future Directions

Further research is necessary to explore the full therapeutic potential of TFPP. Investigations into its specific mechanisms of action at the molecular level could yield insights that facilitate the development of novel drugs targeting inflammatory diseases and other conditions.

Q & A

Q. What are the common synthetic routes for preparing 3,3,3-Trifluoro-2-phenylpropionic Acid and its derivatives?

- Methodological Answer : The synthesis typically involves trifluoromethylation of phenylpropionic acid precursors or coupling reactions. For example, derivatives like 3,3,3-Trifluoro-2-(3-nitrophenyl)propionic acid () can be synthesized via electrophilic aromatic substitution using nitrating agents after introducing the trifluoromethyl group. Fluorination strategies may employ reagents like SF₄ or Ruppert-Prakash reagents (CF₃SiMe₃) under controlled conditions. Computational reaction design (e.g., ICReDD’s quantum chemical calculations and experimental feedback loops) can optimize reaction pathways and reduce trial-and-error approaches .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹⁹F NMR : To confirm the presence and environment of the trifluoromethyl group (chemical shifts typically range from -60 to -70 ppm).

- ¹H NMR : To analyze the phenyl ring protons and propionic acid backbone.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS for molecular ion validation (e.g., derivatives in and use LC-MS for purity assessment).

- Infrared Spectroscopy (IR) : To identify carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (-OH, broad ~2500-3000 cm⁻¹) stretches.

Q. What are the key considerations for handling and storing this compound in laboratory settings?

- Methodological Answer :

- Storage : Store in a cool, dry place (<25°C) in airtight containers to prevent hydrolysis or decomposition. Avoid exposure to moisture ( recommends similar precautions for fluorinated acids).

- Handling : Use fume hoods, nitrile gloves, and protective eyewear. Neutralize spills with sodium bicarbonate.

- Stability : Monitor for defluorination or decarboxylation under acidic/basic conditions via periodic HPLC analysis ( uses HPLC for purity checks).

Advanced Research Questions

Q. How can researchers address challenges in the regioselective introduction of substituents on the phenyl ring of this compound?

- Methodological Answer :

- Directing Groups : Install temporary directing groups (e.g., -B(OH)₂ for Suzuki coupling) to control substitution positions.

- Catalytic Systems : Use Pd-catalyzed C-H activation for meta/para functionalization (derivatives in with nitro or chloro groups suggest such approaches).

- Protection/Deprotection : Protect the carboxylic acid group during substitution reactions to avoid side reactions.

Q. What strategies are effective in minimizing defluorination side reactions during the synthesis of fluorinated propionic acid derivatives?

- Methodological Answer :

- Reaction Conditions : Use mild temperatures (<100°C) and non-polar solvents (e.g., DCM, toluene) to reduce thermal degradation.

- Catalyst Selection : Employ transition-metal catalysts (e.g., Cu or Ag) to stabilize fluorine atoms during coupling.

- Byproduct Analysis : Monitor defluorination via ¹⁹F NMR or ion chromatography (’s environmental studies on fluorinated acids highlight stability under neutral pH).

Q. How can computational chemistry aid in the design of novel derivatives of this compound?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to predict transition states and energetics for fluorination or substitution reactions (’s ICReDD framework applies this for reaction optimization).

- Molecular Dynamics : Simulate solubility and stability in different solvents.

- SAR Studies : Combine docking simulations with experimental bioactivity data to design derivatives with enhanced binding affinity.

Q. What are the common impurities or byproducts observed during the synthesis of this compound, and how can they be identified?

- Methodological Answer :

- Impurities : Partially fluorinated intermediates (e.g., difluoro analogs), positional isomers (ortho/meta-phenyl), or decarboxylated products.

- Identification :

- HPLC-MS : Compare retention times and fragmentation patterns with standards ( uses HPLC for purity ≥98%).

- ²⁹Si NMR : If silicon-based reagents are used, track residual siloxanes.

Q. What role does the trifluoromethyl group play in the physicochemical properties of this compound, and how can this be exploited in material science applications?

- Methodological Answer :

- Electron-Withdrawing Effect : The -CF₃ group increases acidity (pKa ~1-2) and stabilizes adjacent charges, making it useful in catalysts or ionic liquids.

- Lipophilicity : Enhances membrane permeability in drug design (derivatives in with nitro groups suggest potential bioactive applications).

- Thermal Stability : Fluorine’s high bond dissociation energy improves thermal resilience, relevant for high-performance polymers ( notes environmental persistence due to stability).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.